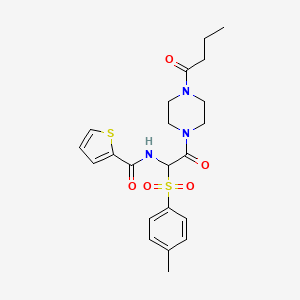

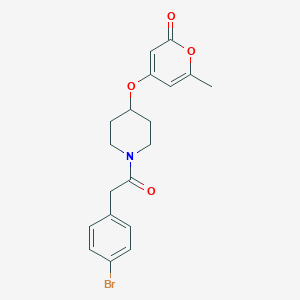

N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)thiophene-2-carboxamide, also known as BPTES, is a small molecule inhibitor that selectively targets the glutaminase enzyme. Glutaminase is an enzyme that plays a crucial role in the metabolism of glutamine, an amino acid that is essential for cell growth and proliferation. BPTES has been found to have potential therapeutic applications in cancer treatment and other diseases that involve abnormal glutamine metabolism.

Scientific Research Applications

Anticancer and Antibacterial Activities

One notable application of thiophene-2-carboxamide derivatives is in the field of anticancer research. Studies have shown that certain derivatives, including similar compounds, possess significant anticancer activities against various cancer cell lines. These compounds exhibit promising binding characteristics and pharmacokinetic mechanisms, as confirmed by optical spectroscopic, anticancer, and docking studies. The interaction of these derivatives with carrier proteins like Human Serum Albumin (HSA) has been explored, highlighting their potential as therapeutic agents in cancer treatment (Shareef et al., 2016).

Antimicrobial Activities

Thiophene-2-carboxamide derivatives also display significant antimicrobial activities. They have been synthesized and tested against a variety of bacterial and fungal strains, showing considerable effectiveness. This antimicrobial property makes them valuable for further research and development in creating new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Babu et al., 2013).

Neuroinflammation Imaging

In the realm of neurology, specific thiophene-2-carboxamide derivatives have been synthesized for potential use as PET agents in imaging neuroinflammation, specifically targeting the IRAK4 enzyme. This application is critical in diagnosing and studying neuroinflammatory conditions, offering a non-invasive method to monitor disease progression and response to treatment (Wang et al., 2018).

Cholinesterase Inhibition

Research has also been conducted on thiophene-2-carboxamide Schiff base derivatives for their potential as cholinesterase inhibitors. These compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurological functions. Their inhibition is a promising strategy in treating neurodegenerative diseases like Alzheimer's, indicating the versatility of thiophene-2-carboxamide derivatives in therapeutic applications (Kausar et al., 2021).

properties

IUPAC Name |

N-[2-(4-butanoylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S2/c1-3-5-19(26)24-11-13-25(14-12-24)22(28)21(23-20(27)18-6-4-15-31-18)32(29,30)17-9-7-16(2)8-10-17/h4,6-10,15,21H,3,5,11-14H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJYRPJOIIMPDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2817593.png)

![N-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2817594.png)

![N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide](/img/structure/B2817599.png)

![6-(4-Ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-[(1S,2R)-2-Methylcyclopropyl]propanal](/img/structure/B2817601.png)

![3-(4-chlorophenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2817615.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2817616.png)